3,5-Pyridinediol, 1-oxide
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Overview
Description
3,5-Pyridinediol, 1-oxide is a heterocyclic organic compound characterized by a pyridine ring with hydroxyl groups at the 3 and 5 positions and an oxygen atom at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Pyridinediol, 1-oxide can be synthesized through several methods, including the oxidation of 3,5-pyridinediol using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar oxidation reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Pyridinediol, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-Pyridinediol, 1-oxide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,5-Pyridinediol, 1-oxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Pyridine-N-oxide
2,3-Pyridinediol, 5-chloro-, 1-oxide
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Properties
CAS No. |
62566-60-3 |
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Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
1-oxidopyridin-1-ium-3,5-diol |
InChI |
InChI=1S/C5H5NO3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-8H |
InChI Key |
NUVWNIAGMVQUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=[N+](C=C1O)[O-])O |
Origin of Product |
United States |
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